molecular formula C10H8O3 B1590134 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 56461-20-2

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B1590134
CAS RN: 56461-20-2
M. Wt: 176.17 g/mol
InChI Key: UEZFIXMZVFIHGO-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, also known as isatin-3-carboxylic acid, is a heterocyclic organic compound with a molecular formula of C9H7NO3. It is a yellowish crystalline solid that is sparingly soluble in water but soluble in organic solvents. Isatin-3-carboxylic acid has numerous applications in scientific research due to its unique chemical properties and biological activities. In

Scientific Research Applications

Corrosion Inhibition

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid derivatives, such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, demonstrate notable inhibitory properties for mild steel corrosion in hydrochloric acid solutions. This inhibition is hypothesized to occur via adsorption of inhibitor molecules on the metal surface, and efficiency increases with the concentration of the inhibitor (Saady et al., 2018).

Chemical Synthesis

The compound is employed in the synthesis of various chemical derivatives. For instance, 3-oxo-1H-indene-1-carboxylic acid derivatives, analogs of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, have been synthesized and yield high efficiency under optimized conditions (Yang Li-jian, 2013).

Agricultural Applications

In agriculture, conjugates of 1-oxo-2,3-dihydro-indene-4-carboxylic acid, such as leucine and isoleucine conjugates, act as elicitors of volatile biosynthesis in plants like the Lima bean. These compounds mimic natural plant signals and can structurally and functionally relate to certain phytotoxins (Boland & Krumm, 1996).

Antiviral Research

Derivatives of 1H-benz[e]indene-2,3-dihydro-1-oxo-3-carboxylic acid, which are structurally similar to 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, have shown weak activity in vitro against viruses like vaccinia virus, suggesting potential applications in antiviral research (Cavrini et al., 1978).

Pesticide Synthesis

This compound is key in synthesizing indoxacarb, a widely used pesticide. The synthesis involves several steps, including reactions with sulfuric acid and dimethyl carbonate, demonstrating its utility in creating effective agricultural chemicals (Li-Xia Jing, 2012).

properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZFIXMZVFIHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501894
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

CAS RN

56461-20-2
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxo-indan-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-(2-carboxyethyl)benzoic acid (1.0 g, 5.15 mmol), sodium chloride (320 mg, 5.41 mmol) and aluminum chloride (3.43 g, 25.75 mmol) was heated to about 160° C. for about 2 hours. The mixture was cooled with an acetone/dry ice bath and a mixture of ice and water was slowly added, followed by concentrated hydrochloric acid (AMOUNT). The mixture was filtered and the obtained solid was purified by flash chromatography on silica gel using dichloromethane/methanol (50:1) as eluent. The product was further recrystallized from methanol to provide the desired product. MS (ESI): m/z 175 (M−H)−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Uthoff, J Löwe, C Harms, K Donsbach… - The Journal of …, 2019 - ACS Publications
Ozanimod represents a recently developed, promising active pharmaceutical ingredient (API) molecule in combating multiple sclerosis. Addressing the goal of a scalable, economically …
Number of citations: 14 pubs.acs.org
Y Nakamura, C Paetz, W Brandt, A David… - Journal of chemical …, 2014 - Springer
The conjugates of 6-substituted 1-oxoindanoyl carboxylic acids with L-isoleucine are mimics of the plant hormone (+)-7-iso-JA-L-Ile (3) that controls and regulates secondary …
Number of citations: 20 link.springer.com

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